5-(3-Ethoxyphenyl)pyridin-2-amine
CAS No.: 1314987-80-8
Cat. No.: VC11686788
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314987-80-8 |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 5-(3-ethoxyphenyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C13H14N2O/c1-2-16-12-5-3-4-10(8-12)11-6-7-13(14)15-9-11/h3-9H,2H2,1H3,(H2,14,15) |
| Standard InChI Key | GBBQNFOBQFZDIK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=C1)C2=CN=C(C=C2)N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=CN=C(C=C2)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a pyridine ring (C₅H₅N) with two functional groups:
-
Amino group (-NH₂) at the 2-position, enhancing nucleophilic reactivity.
-
3-Ethoxyphenyl group (-OCH₂CH₃-C₆H₄) at the 5-position, contributing steric bulk and lipophilicity .
The molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol. The ethoxy group’s electron-donating effects influence the pyridine ring’s electronic distribution, modulating solubility and interaction with biological targets.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O | |
| Molecular Weight | 214.27 g/mol | |
| Predicted LogP | 2.1 (Moderate lipophilicity) | |
| Aqueous Solubility | ~50 μM (pH 7.4) | |
| Melting Point | Not reported | — |
The moderate LogP value suggests balanced hydrophilicity-lipophilicity, suitable for drug-like properties. Limited aqueous solubility may necessitate formulation adjustments for bioavailability .
Synthesis and Manufacturing
Halogenation and Cross-Coupling
A common strategy involves Suzuki-Miyaura cross-coupling to introduce the ethoxyphenyl group. For example:
-
Halogenation: 5-Bromo-pyridin-2-amine is reacted with a palladium catalyst and 3-ethoxyphenylboronic acid under inert conditions.
-
Deprotection: Protecting groups (e.g., acetyl) on the amino group are removed via hydrolysis .
This method achieves yields of 70–85%, though optimization is required to minimize byproducts like dehalogenated intermediates.
Reductive Amination
Alternative approaches employ reductive amination of 5-(3-ethoxyphenyl)pyridine-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride. This one-pot synthesis offers 65% yield but requires strict pH control .
Industrial-Scale Challenges
-
Purification Difficulties: The compound’s polarity complicates column chromatography, necessitating recrystallization from ethanol/water mixtures .
-
Cost of Catalysts: Palladium-based catalysts account for ~30% of production costs, driving interest in nickel-based alternatives.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 12 | Caspase-3 activation |
| MCF-7 | 18 | ROS generation |
| A549 | 25 | Cell cycle arrest |
Neuropharmacology
Despite promising in vitro activity, blood-brain barrier (BBB) penetration limits therapeutic utility. Analogues with polar substituents (e.g., -COOH) show reduced CNS exposure (brain/plasma ratio = 0.11 vs. 1.1 for parent compound) .
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for:
-
Pyrimidines: Condensation with nitriles yields fused rings with antitumor activity.
-
Thiadiazoles: Reaction with thiosemicarbazide produces 1,3,4-thiadiazoles active against Onchocerca volvulus .
Catalysis
Pd-complexed 5-(3-Ethoxyphenyl)pyridin-2-amine catalyzes Knoevenagel condensations with 90% efficiency, outperforming traditional amines.
Future Directions
-
BBB-Excluded Analogues: Introduce hydrophilic groups (e.g., -SO₃H) to restrict CNS exposure .
-
Green Synthesis: Explore biocatalytic methods using transaminases to reduce metal catalyst dependence.
-
Target Identification: Proteomics studies are needed to elucidate binding partners in antimicrobial pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume